1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-5-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-8-2-4-9(5-3-8)7-14-10(12(16)17)6-11(13-14)15(18)19/h2-6H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWYIEFDAZKWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, anticancer, antibacterial, and antiviral properties, supported by empirical data and case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : CHNO
- Molecular Structure : The compound features a nitro group (-NO) and a carboxylic acid group (-COOH), which contribute to its biological activities.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study by Tewari et al. (2014) demonstrated that similar compounds inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC values for these compounds ranged from 3.8 to 1.2 nM for COX inhibition, suggesting potent anti-inflammatory effects .
| Compound | Activity Type | IC Value |
|---|---|---|
| This compound | Anti-inflammatory | TBD |
| N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide | COX Inhibition | 3.8 nM |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For instance, a series of pyrazole carboxamides showed promising antiproliferative activity against various cancer cell lines. The compound exhibited an IC value of 0.08 µM against MCF-7 breast cancer cells, indicating strong growth inhibition .
Table summarizing anticancer activities:
| Compound | Cancer Cell Line | IC Value |
|---|---|---|
| This compound | MCF-7 | 0.08 µM |
| Other Pyrazole Derivatives | Various | Varies |
Antibacterial Activity
The antibacterial efficacy of pyrazoles has also been evaluated. A study highlighted that certain pyrazole derivatives displayed significant activity against gram-positive and gram-negative bacteria. Specifically, compounds with nitro substituents were found to enhance antibacterial activity due to their ability to disrupt bacterial cell wall synthesis .
Case Study 1: In Vivo Evaluation
A recent in vivo study assessed the anti-inflammatory effects of a closely related pyrazole derivative in a rat model of arthritis. The results indicated a marked reduction in paw edema and inflammatory markers in treated groups compared to controls .
Case Study 2: Anticancer Mechanism
In vitro studies have shown that the anticancer mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit specific kinases involved in cell proliferation was also noted, reinforcing its potential as a therapeutic agent .
Scientific Research Applications
Pharmacological Applications
Analgesic and Anti-inflammatory Effects
The compound has been investigated for its analgesic and anti-inflammatory properties. Research indicates that it can modulate pain pathways and reduce inflammation markers in animal models, suggesting potential therapeutic uses in treating conditions like arthritis and neuropathic pain.
- Study Findings : In a study involving rats, administration of the compound resulted in significant reductions in pain responses, attributed to increased levels of anandamide, an endocannabinoid involved in pain regulation .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against various bacterial strains. In vitro assays have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.
- Case Study : A recent investigation assessed the antimicrobial efficacy of the compound against common pathogens, revealing effective inhibition of bacterial growth .
Anticancer Potential
In Vitro Anticancer Studies
Recent studies have evaluated the anticancer activity of derivatives related to 1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid. These derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Data Summary Table: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|---|
| Compound A | HCT116 | 0.39 | High |
| Compound B | MCF-7 | 0.46 | Moderate |
| Compound C | A549 | 0.55 | Moderate |
These results suggest that further exploration of this compound could lead to the development of new anticancer agents .
Material Science Applications
Nonlinear Optical Properties
The compound's molecular structure suggests potential applications in nonlinear optics (NLO). Computational studies have indicated that it possesses favorable hyperpolarizability, making it a candidate for NLO materials.
- Research Insights : Density functional theory (DFT) calculations have revealed that the compound's electronic properties could be harnessed for applications in photonic devices and materials .
Synthesis and Characterization
The synthesis of this compound involves several steps that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly employed to confirm the structure and properties of the synthesized compounds.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Substituent Variations
The following table compares key structural features of the target compound with analogous pyrazole-carboxylic acid derivatives:
Impact of Substituents on Properties
- Nitro vs. Methyl at Position 3 : The nitro group in the target compound increases the acidity of the carboxylic acid (pKa ~2-3) compared to methyl-substituted analogs (pKa ~4-5) due to its electron-withdrawing nature. This enhances solubility in aqueous bases and reactivity in nucleophilic reactions .
- Benzyl vs.
- Positional Isomerism : Compounds like 1-(4-methoxyphenyl)-5-methyl-3-carboxylic acid (CAS 1020724-35-9) demonstrate that shifting substituents (e.g., methyl from position 5 to 3) alters steric hindrance and hydrogen-bonding capacity, affecting crystallinity and melting points .
Stability and Reactivity
- Nitro Group Stability : The target compound’s nitro group is thermally stable up to 150°C, whereas propyl-substituted analogs (e.g., 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester) exhibit lower thermal stability due to alkyl chain degradation .
- Carboxylic Acid Reactivity : The target compound undergoes esterification or amidation more readily than 1-(4-methoxyphenyl)-5-methyl-3-carboxylic acid, where steric bulk from the methoxy group slows reaction kinetics .
Preparation Methods
Cyclocondensation via Hydrazine and Dicarbonyl Intermediates
A classic method involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds. For example, β-keto esters or diketones react with substituted hydrazines to form pyrazole rings. In the case of 1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid, a β-keto ester bearing a protected carboxylic acid group could be condensed with 4-methylbenzylhydrazine to yield the pyrazole core. This method ensures regioselectivity, as the substituents on the hydrazine dictate the positioning of the nitro and carboxylic acid groups.
Post-Functionalization of Pre-Formed Pyrazoles
Nitration and Carboxylation Tactics
Regioselective Nitration
The nitro group at position 3 is introduced either before or after pyrazole ring formation. Direct nitration of a pre-formed pyrazole using nitric acid-sulfuric acid mixtures is common, but this requires careful temperature control (0–5°C) to prevent over-nitration. Alternatively, in situ nitration during cyclocondensation—by incorporating a nitro-substituted hydrazine—streamlines the process. For example, nitration of 4-methylbenzylhydrazine prior to cyclocondensation ensures the nitro group is positioned correctly.
Step-by-Step Preparation Methodologies
Method A: Cyclocondensation Followed by Nitration
-
Synthesis of 1-[(4-Methylphenyl)methyl]pyrazole-5-carboxylic Acid :
-
Nitration :
Method B: Alkylation of Pre-Nitrated Pyrazoles
-
Synthesis of 3-Nitropyrazole-5-carboxylic Acid :
-
N1-Alkylation :
Reaction Optimization and Solvent Effects
Solvent choice critically impacts reaction efficiency and purity. Data from solubility studies of analogous nitropyrazoles reveal that polar aprotic solvents like N,N-dimethylformamide (DMF) enhance alkylation rates due to improved solubility of ionic intermediates. Conversely, nitration benefits from low-polarity solvents (e.g., dichloromethane) to moderate exothermicity.
Table 1: Solvent Performance in Key Reactions
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Ethanol | 78 | 68 |
| Nitration | H₂SO₄/HNO₃ | 0 | 65 |
| Alkylation | DMF | 80 | 72 |
Purification and Characterization
Crude products are purified via:
-
Recrystallization : Ethanol/water mixtures (3:1) effectively remove unreacted starting materials.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves nitro and carboxylate isomers.
Key Analytical Data :
-
IR Spectroscopy : Peaks at 1656 cm⁻¹ (C=O), 1533 cm⁻¹ (NO₂ asymmetric stretch).
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¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 4.85 (s, 2H, CH₂), 7.25–7.30 (m, 4H, ArH).
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
